![molecular formula C26H23NO6 B2921704 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923140-96-9](/img/structure/B2921704.png)
3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Chemical Reactions Analysis
The chemical reactions involving “3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” are not well-documented in the literature .Scientific Research Applications
Fluorescent Chemosensor Development
This compound has been utilized in the synthesis of chalcones that act as fluorescent chemosensors. These chemosensors are highly sensitive and selective for detecting metal ions like Fe3+ in aqueous media. The interaction with metal cations results in fluorescence behavior changes, which can be used for on-off switching applications .
Antimicrobial Agent Synthesis
The antimicrobial properties of derivatives of this compound have been explored. Synthesis and characterization studies suggest that these compounds can be effective against a range of microbial species. This is particularly important in the development of new drugs to combat antibiotic-resistant bacteria .
Anticancer Agent Research
Compounds derived from 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been studied for their potential as anticancer agents. These studies include ADMET prediction and reverse screening to identify promising candidates for apoptosis-inducing anticancer therapies .
Optoelectronic Device Component
The compound’s derivatives, due to their fluorescence properties, are being researched for use in optoelectronic devices. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, where the push-pull chromophore structure of chalcones plays a crucial role .
Biological Activity Modulation
Research into the biological activity of metal ion complexes with ligands derived from this compound has shown diverse spectral and magnetic properties. These complexes have been the subject of intense research due to their varied biological activities, which can be harnessed for therapeutic purposes .
Chemical Synthesis and Characterization
The compound is part of a collection of rare and unique chemicals provided for early discovery researchers. It is used in chemical synthesis and characterization studies, although analytical data collection is not standard practice for this product .
Spectroscopic Analysis Tool
The compound’s structure has been confirmed using various spectroscopic techniques, making it a valuable tool in spectroscopic analysis. This is essential for understanding the interactions and behaviors of similar compounds in different environments .
Future Directions
The future directions for research on “3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” could include elucidating its synthesis pathways, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antihypertensive and local anesthetic activity , suggesting potential targets could be related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data . The interaction with its targets and the resulting changes would depend on the specific biological target it binds to.
Biochemical Pathways
Based on the potential antihypertensive and local anesthetic activity of similar compounds , it can be inferred that it might influence pathways related to these biological processes.
Result of Action
Similar compounds have shown prominent activity against both cancer cell lines , suggesting that this compound might also have potential anticancer activity.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-16(10-15)22-14-20(28)19-13-18(8-9-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHDWMJIRCEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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